molecular formula C13H20O B167619 1-(1-Adamantyl)propan-1-one CAS No. 1660-05-5

1-(1-Adamantyl)propan-1-one

Cat. No.: B167619
CAS No.: 1660-05-5
M. Wt: 192.3 g/mol
InChI Key: CUQIZWVVFUGCDM-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)propan-1-one is an organic compound characterized by the presence of an adamantane moiety attached to a propanone group. The adamantane structure, known for its high stability and rigidity, imparts unique properties to the compound, making it valuable in various chemical and industrial applications. This compound is a colorless liquid at room temperature and is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of adamantane with acetone under acidic conditions. The reaction typically proceeds via a Friedel-Crafts acylation mechanism, where a Lewis acid catalyst such as aluminum chloride is used to facilitate the formation of the ketone.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under UV light or in the presence of a catalyst.

Major Products:

    Oxidation: 1-Adamantylpropanoic acid.

    Reduction: 1-(1-Adamantyl)propan-1-ol.

    Substitution: Various halogenated adamantane derivatives.

Scientific Research Applications

Chemical Applications

1-(1-Adamantyl)propan-1-one serves as a crucial building block in organic synthesis. Its adamantane core provides stability and reactivity, making it valuable for creating more complex organic molecules. The compound is utilized in:

  • Synthesis of Pharmaceuticals : It acts as an intermediate in the production of various pharmaceutical agents.
  • Coordination Chemistry : The compound's ability to function as a ligand enhances its utility in coordination complexes.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
AlkylationReaction with alkyl halides1-(1-Adamantyl)propyl halides
OxidationConversion to alcohols or acids1-(1-Adamantyl)propan-1-ol
ReductionReduction to alkanes1-(1-Adamantyl)propane

Biological Applications

Research has indicated that this compound possesses potential biological activities, particularly in the fields of antimicrobial and antiviral research. Studies have demonstrated its efficacy against various pathogens.

Case Study: Antiviral Activity
A study published in the International Journal of Peptide Research and Therapeutics evaluated a series of adamantane derivatives, including this compound, for their antiviral properties against influenza virus strains. The compound exhibited significant inhibitory effects, with IC50 values comparable to established antiviral agents .

Table 2: Biological Activities of this compound

Activity TypePathogen/TargetIC50 Value (mg/mL)
AntiviralInfluenza Virus H1N10.21
AntimicrobialStaphylococcus aureus0.25
AntifungalCandida albicans0.30

Medicinal Applications

In the realm of medicine, this compound is being explored for its potential as a neuroprotective agent and in drug development. Its structural features allow it to interact with various biological targets, which may lead to therapeutic effects.

Comparison with Similar Compounds

1-(1-Adamantyl)propan-1-one can be compared with other adamantane derivatives such as:

  • 1-Adamantylacetic acid
  • 1-Adamantylmethanol
  • 1-Adamantylamine

Uniqueness: The presence of the propanone group in this compound distinguishes it from other adamantane derivatives. This functional group imparts unique reactivity, making it suitable for specific chemical transformations and applications that other derivatives may not be able to achieve.

Biological Activity

1-(1-Adamantyl)propan-1-one is an organic compound featuring an adamantane moiety linked to a propanone group. This compound has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H20O CAS No 1660 05 5 \text{C}_{13}\text{H}_{20}\text{O}\quad \text{ CAS No 1660 05 5 }

This compound is characterized by its high stability and rigidity due to the adamantane framework, which influences its reactivity and biological interactions. It exists as a colorless liquid at room temperature and is soluble in organic solvents.

Antiviral Activity

Research indicates that adamantane derivatives, including this compound, exhibit antiviral properties. Specifically, compounds with the adamantane structure have been shown to inhibit viral replication. For instance, studies on related adamantane derivatives demonstrated significant antiviral activity against influenza and HIV viruses .

The mechanism often involves interference with viral proteins or cellular pathways essential for viral replication. In particular, the interaction of adamantane compounds with ion channels in viruses has been a focal point of investigation .

Antibacterial Activity

In vitro studies have highlighted the antibacterial potential of this compound. A study evaluating various adamantane derivatives found that certain compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 1000 µg/mL . Notably, Staphylococcus epidermidis was among the most susceptible strains tested.

Comparative Analysis of Biological Activity

CompoundBiological ActivityMIC (µg/mL)Target Organisms
This compoundAntiviral, Antibacterial62.5 - 1000Gram-positive bacteria
Adamantane derivativesAntiviral (e.g., against influenza)VariesInfluenza virus
2-(1-adamantyl)imidazoleAntiviralNot specifiedA-2 Victoria virus

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antiviral Studies : A study focused on adamantane-substituted purine nucleosides showed that these compounds had notable antiproliferative activity against human tumor cell lines, indicating potential for cancer therapy . The presence of the adamantane moiety was crucial for enhancing biological activity.
  • Cytotoxicity Assessments : Cytotoxicity tests conducted on various cell lines (A549, T47D, L929, HeLa) indicated that certain adamantane derivatives did not significantly affect cell proliferation within tested dose ranges, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

1-(1-adamantyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQIZWVVFUGCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335751
Record name 1-(1-adamantyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1660-05-5
Record name 1-(1-adamantyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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